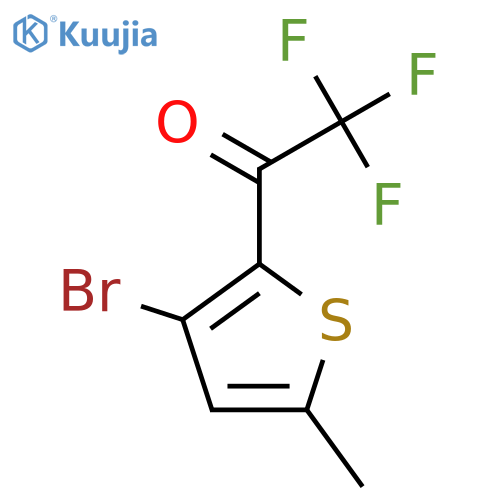

Cas no 1504916-37-3 (1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one)

1504916-37-3 structure

商品名:1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one

- EN300-1929983

- 1504916-37-3

- AKOS020008498

-

- インチ: 1S/C7H4BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2H,1H3

- InChIKey: ZDSAISONKOLWFR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)SC=1C(C(F)(F)F)=O

計算された属性

- せいみつぶんしりょう: 271.91183g/mol

- どういたいしつりょう: 271.91183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 45.3Ų

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1929983-1.0g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 1g |

$1157.0 | 2023-05-26 | ||

| Enamine | EN300-1929983-10.0g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 10g |

$4974.0 | 2023-05-26 | ||

| Enamine | EN300-1929983-0.5g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 0.5g |

$739.0 | 2023-09-17 | ||

| Enamine | EN300-1929983-1g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 1g |

$770.0 | 2023-09-17 | ||

| abcr | AB603953-250mg |

1-(3-Bromo-5-methyl-2-thienyl)-2,2,2-trifluoroethanone; . |

1504916-37-3 | 250mg |

€393.40 | 2024-04-19 | ||

| Enamine | EN300-1929983-5g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 5g |

$2235.0 | 2023-09-17 | ||

| abcr | AB603953-5g |

1-(3-Bromo-5-methyl-2-thienyl)-2,2,2-trifluoroethanone; . |

1504916-37-3 | 5g |

€2485.60 | 2024-04-19 | ||

| Enamine | EN300-1929983-5.0g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1929983-0.1g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 0.1g |

$678.0 | 2023-09-17 | ||

| Enamine | EN300-1929983-10g |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one |

1504916-37-3 | 10g |

$3315.0 | 2023-09-17 |

1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1504916-37-3 (1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1504916-37-3)1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):233.0/320.0/435.0/1473.0